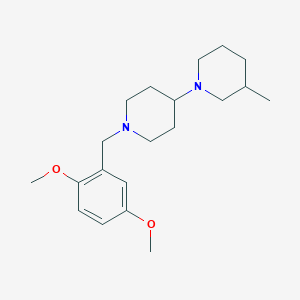
1'-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine, commonly known as DMMDA, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the well-known psychedelic compound, mescaline, and has been found to have similar effects on the human mind and body. DMMDA has been the subject of extensive scientific research, particularly in the fields of pharmacology and neuroscience. In
Mecanismo De Acción
The exact mechanism of action of DMMDA is not fully understood, but it is believed to act primarily as a 5-HT2A receptor agonist. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA has also been found to have affinity for other receptors such as 5-HT2C, 5-HT1A, and dopamine receptors.
Biochemical and Physiological Effects:
DMMDA has been found to induce a range of effects on the human mind and body. These effects include altered perception, mood, and cognition. DMMDA has also been found to cause changes in heart rate, blood pressure, and body temperature. It has been suggested that these effects are due to the activation of 5-HT2A receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its effects are well-characterized. DMMDA has also been found to have a relatively low toxicity profile in animal studies. However, DMMDA is a controlled substance in many countries, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on DMMDA. One area of interest is its potential as a therapeutic agent for mental health disorders such as depression, anxiety, and addiction. DMMDA has also been investigated as a potential tool for studying the neural basis of consciousness. Another area of interest is the development of new synthetic analogs of DMMDA with improved pharmacological properties.
Conclusion:
DMMDA is a synthetic compound that has been extensively studied for its psychoactive properties. It has been found to have effects similar to mescaline and has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. DMMDA has also been used in receptor binding studies to investigate its affinity for various receptors in the brain. While DMMDA has several advantages as a research tool, its availability is limited due to its status as a controlled substance in many countries. Nevertheless, DMMDA remains an important compound for investigating the neural basis of consciousness and for the development of new therapeutic agents for mental health disorders.
Métodos De Síntesis
DMMDA can be synthesized through a multi-step process starting from 2,5-dimethoxybenzaldehyde and 3-methylpiperidine. The first step involves the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzyl cyanide through a reaction with cyanide ion. The second step involves the reaction of 2,5-dimethoxybenzyl cyanide with 3-methylpiperidine in the presence of a reducing agent like lithium aluminum hydride. The final step involves the hydrolysis of the resulting intermediate to yield DMMDA.
Aplicaciones Científicas De Investigación
DMMDA has been extensively studied for its psychoactive properties and has been found to have effects similar to mescaline. It has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. DMMDA has also been used in receptor binding studies to investigate its affinity for various receptors in the brain.
Propiedades
Nombre del producto |
1'-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine |
|---|---|
Fórmula molecular |
C20H32N2O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-13-19(23-2)6-7-20(17)24-3/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3 |
Clave InChI |
FJQPONIXXJOYOL-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
SMILES canónico |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)



